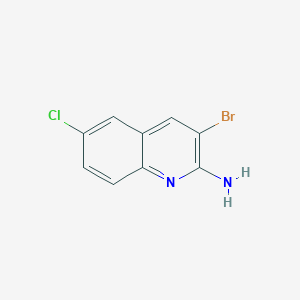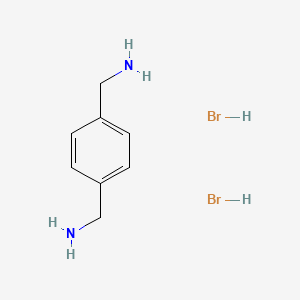
1,4-Phenyldimethylammonium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Phenyldimethylammonium dibromide: is a chemical compound with the molecular formula C_8H_12Br_2N_2 . It is characterized by the presence of a phenyl ring substituted with two methylammonium groups, each bonded to a bromide ion. This compound is known for its applications in various fields, including materials science and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Phenyldimethylammonium dibromide can be synthesized through a multi-step process involving the reaction of 1,4-dibromobenzene with dimethylamine. The reaction typically occurs in the presence of a solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Phenyldimethylammonium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve aqueous solutions of the nucleophile under mild heating.
Major Products:
Oxidation: N-oxides of 1,4-phenyldimethylammonium.
Reduction: Secondary amines.
Substitution: Corresponding substituted ammonium salts.
Applications De Recherche Scientifique
1,4-Phenyldimethylammonium dibromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Materials Science: The compound is utilized in the fabrication of perovskite solar cells, where it acts as a passivating agent to improve the stability and efficiency of the cells.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,4-phenyldimethylammonium dibromide involves its interaction with various molecular targets. In perovskite solar cells, the compound forms a protective layer on the surface of the perovskite material, enhancing electron transfer and passivating defects . This protective layer improves the stability and efficiency of the solar cells by preventing degradation caused by moisture and oxygen.
Comparaison Avec Des Composés Similaires
- 1,4-Phenyldimethylammonium chloride
- 1,4-Phenyldimethylammonium iodide
- 1,4-Phenyldimethylammonium sulfate
Comparison: 1,4-Phenyldimethylammonium dibromide is unique due to its specific bromide ions, which confer distinct properties compared to its chloride, iodide, and sulfate counterparts. The bromide ions provide better stability and reactivity in certain applications, particularly in the field of materials science for the fabrication of perovskite solar cells .
Propriétés
Formule moléculaire |
C8H14Br2N2 |
|---|---|
Poids moléculaire |
298.02 g/mol |
Nom IUPAC |
[4-(aminomethyl)phenyl]methanamine;dihydrobromide |
InChI |
InChI=1S/C8H12N2.2BrH/c9-5-7-1-2-8(6-10)4-3-7;;/h1-4H,5-6,9-10H2;2*1H |
Clé InChI |
DCDZTMVHKHRVCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)CN.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B11756331.png)
![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)
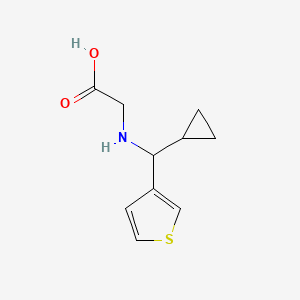
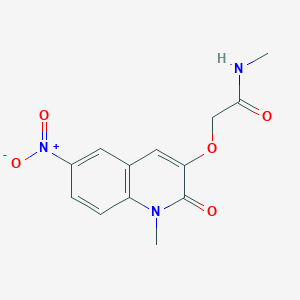
![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)

![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
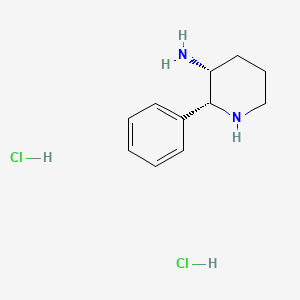
![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)
